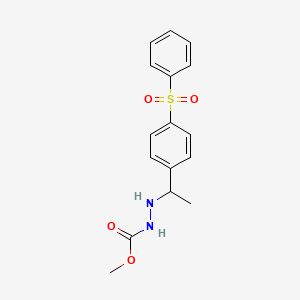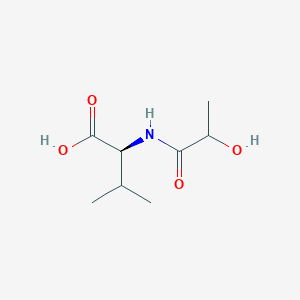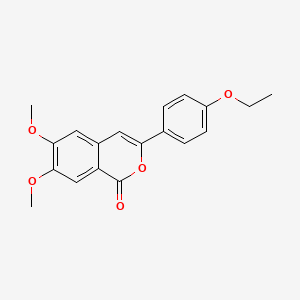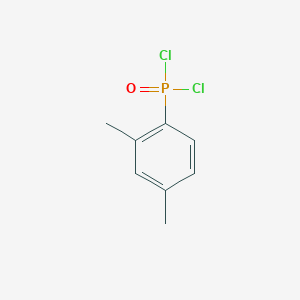
Tricyclo(5.3.0.02,8)deca-3,5-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricyclo(53002,8)deca-3,5-diene is a polycyclic hydrocarbon with the molecular formula C10H12 It is characterized by its unique tricyclic structure, which includes multiple rings and double bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tricyclo(5.3.0.02,8)deca-3,5-diene can be synthesized through the liquid-phase hydrogenation of dicyclopentadiene. This process involves the use of a palladium on alumina (Pd/γ-Al2O3) catalyst in heptane at 76°C. The reaction proceeds via the intermediate formation of endo-tricyclo(5.2.1.02,6)dec-3-ene, ultimately yielding endo-tricyclo(5.2.1.02,6)decane .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes. These processes are optimized for high yield and selectivity, ensuring the efficient conversion of dicyclopentadiene to the desired product. The use of advanced catalysts and controlled reaction conditions is crucial for achieving high purity and minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
Tricyclo(5.3.0.02,8)deca-3,5-diene undergoes various chemical reactions, including:
Hydrogenation: The compound can be hydrogenated to form tricyclo(5.2.1.02,6)decane.
Oxidation: It can be oxidized to form various oxygenated derivatives.
Substitution: The compound can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Hydrogenation: Palladium on alumina (Pd/γ-Al2O3) catalyst, heptane, 76°C.
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Various halogenating agents and other electrophiles.
Major Products Formed
Hydrogenation: Tricyclo(5.2.1.02,6)decane.
Oxidation: Oxygenated derivatives such as alcohols, ketones, and carboxylic acids.
Substitution: Halogenated this compound derivatives.
Aplicaciones Científicas De Investigación
Tricyclo(5.3.0.02,8)deca-3,5-diene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of tricyclo(5.3.0.02,8)deca-3,5-diene involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in diverse chemical reactions, influencing its reactivity and interactions with other molecules. For example, its hydrogenation mechanism involves the adsorption of the compound onto the catalyst surface, followed by the addition of hydrogen atoms to the double bonds .
Comparación Con Compuestos Similares
Similar Compounds
Dicyclopentadiene: A related compound with a similar tricyclic structure but different reactivity and applications.
Norbornene: Another polycyclic hydrocarbon with distinct chemical properties and uses.
Cyclopentadiene: A simpler diene that serves as a precursor to more complex polycyclic compounds.
Uniqueness
Tricyclo(53002,8)deca-3,5-diene is unique due to its specific tricyclic structure, which imparts distinct chemical properties and reactivity
Propiedades
Número CAS |
66039-62-1 |
|---|---|
Fórmula molecular |
C10H12 |
Peso molecular |
132.20 g/mol |
Nombre IUPAC |
tricyclo[5.3.0.02,8]deca-3,5-diene |
InChI |
InChI=1S/C10H12/c1-2-4-8-9-5-6-10(8)7(9)3-1/h1-4,7-10H,5-6H2 |
Clave InChI |
DOLPNWFHCPODSH-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C3C1C2C=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[9-(Dimethylamino)-1,5-dioxaspiro[5.5]undecan-9-yl]phenol](/img/structure/B14478762.png)
![4-[(Dimethylamino)methyl]thiomorpholin-3-one](/img/structure/B14478765.png)

![Ethanol, 2-[(3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-5-yl)oxy]-](/img/structure/B14478768.png)
![1-Ethenyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B14478778.png)

![Triphenyl[(phenylsulfanyl)methyl]phosphanium iodide](/img/structure/B14478783.png)




![Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]-4-(1-methylethyl)-](/img/structure/B14478816.png)


